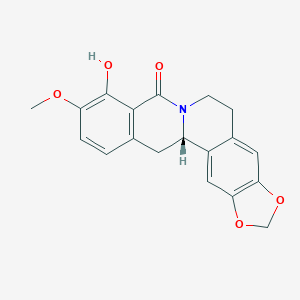

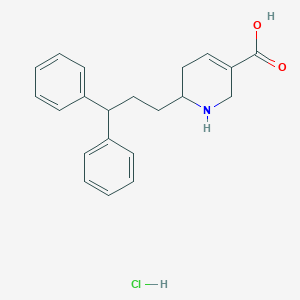

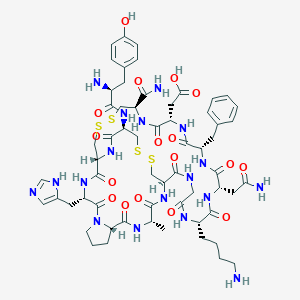

H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2, also known as Thyropin-1, is a peptide hormone that is found in the thyroid gland. It is composed of 13 amino acids and is involved in various physiological processes in the body.

Aplicaciones Científicas De Investigación

H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been found to have a role in the regulation of thyroid hormone synthesis and secretion. H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 has been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mecanismo De Acción

H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 acts by binding to the thyrotropin receptor on the surface of thyroid cells. This binding activates a signaling pathway that leads to the production and secretion of thyroid hormones. H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 has also been shown to have a direct effect on the immune system, by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Biochemical and Physiological Effects:

H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. It has also been found to have a role in the regulation of thyroid hormone synthesis and secretion. H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 has been studied for its potential to improve cognitive function and memory.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 in lab experiments is its stability and ease of synthesis. It can be synthesized using SPPS method, which is a well-established technique in peptide synthesis. However, one limitation is that the effects of H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 may be cell-specific and may vary depending on the experimental conditions.

Direcciones Futuras

There are several future directions for research on H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its role in the regulation of thyroid hormone synthesis and secretion. Additionally, more research is needed to understand the mechanism of action of H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 and its effects on the immune system.

Métodos De Síntesis

H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a solid support, which can be easily removed after the synthesis is complete. The process involves the use of various chemical reagents and protecting groups to ensure that the amino acids are added in the correct sequence.

Propiedades

Número CAS |

135190-31-7 |

|---|---|

Nombre del producto |

H-Tyr-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Phe-Asp-Cys(2)-NH2 |

Fórmula molecular |

C60H82N18O17S4 |

Peso molecular |

1455.7 g/mol |

Nombre IUPAC |

2-[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-7-(4-aminobutyl)-43-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-10-(2-amino-2-oxoethyl)-13-benzyl-19-carbamoyl-27-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-16-yl]acetic acid |

InChI |

InChI=1S/C60H82N18O17S4/c1-30-50(85)75-42-26-97-99-27-43(76-51(86)35(62)18-32-12-14-34(79)15-13-32)58(93)77-44(57(92)73-40(20-33-23-65-29-67-33)60(95)78-17-7-11-45(78)59(94)68-30)28-98-96-25-41(49(64)84)74-56(91)39(22-48(82)83)72-54(89)37(19-31-8-3-2-4-9-31)70-55(90)38(21-46(63)80)71-53(88)36(10-5-6-16-61)69-47(81)24-66-52(42)87/h2-4,8-9,12-15,23,29-30,35-45,79H,5-7,10-11,16-22,24-28,61-62H2,1H3,(H2,63,80)(H2,64,84)(H,65,67)(H,66,87)(H,68,94)(H,69,81)(H,70,90)(H,71,88)(H,72,89)(H,73,92)(H,74,91)(H,75,85)(H,76,86)(H,77,93)(H,82,83)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |

Clave InChI |

AABGBLUUWZOOHU-NHONWNSMSA-N |

SMILES isomérico |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC(=O)O)C(=O)N)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CC5=CN=CN5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |

SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC(=O)O)C(=O)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC5=CN=CN5)NC(=O)C(CC6=CC=C(C=C6)O)N |

SMILES canónico |

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC(=O)O)C(=O)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC5=CN=CN5)NC(=O)C(CC6=CC=C(C=C6)O)N |

Secuencia |

YCCHPACGKNFDC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.